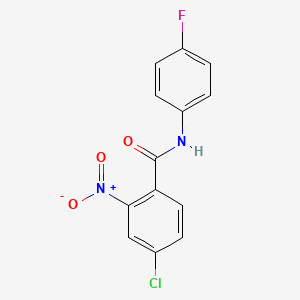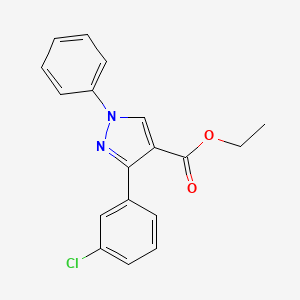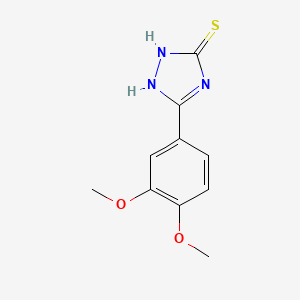![molecular formula C23H22N4O B5875581 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyrimidine derivatives that exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division. Additionally, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can exhibit cytotoxic effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine. One direction is to investigate the potential of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to study the mechanism of action of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in more detail to better understand its biological effects. Additionally, future research could focus on developing more stable and potent derivatives of 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine for use in lab experiments and potential clinical applications.
Synthesemethoden
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can be synthesized by reacting 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine in high purity.
Wissenschaftliche Forschungsanwendungen
2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has also shown promising results in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides. Furthermore, 2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has been investigated for its potential to treat inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-22(19-10-6-3-7-11-19)23-24-20(18-8-4-2-5-9-18)16-21(27(23)25-17)26-12-14-28-15-13-26/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVYSBHCBCLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)


![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)